molecular formula C15H13N3O2S2 B3593892 N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide

N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide

Cat. No.: B3593892
M. Wt: 331.4 g/mol
InChI Key: FTHNEZSSEZLPJG-UHFFFAOYSA-N
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Description

"N-{5-[(3-Methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-methylbenzylthio group and at the 2-position with a 2-furamide moiety.

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-10-4-2-5-11(8-10)9-21-15-18-17-14(22-15)16-13(19)12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHNEZSSEZLPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core.

    Introduction of the 3-Methylbenzylthio Group: The thiadiazole intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 3-methylbenzylthio substituent.

    Attachment of the Furamide Group: Finally, the compound is reacted with 2-furoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise as an anti-inflammatory and anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in disease progression.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The specific pathways involved can include the inhibition of kinases or the modulation of transcription factors.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Substituents on the thiadiazole ring significantly modulate bioactivity. For example, chlorobenzyl groups enhance anticonvulsant potency, while methoxy groups improve metabolic stability .
  • Thermal Stability : Melting points correlate with molecular symmetry; acetamide derivatives (132–170°C) generally exhibit higher thermal stability than furamide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide
Reactant of Route 2
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N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide

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